molecular formula C16H16ClN3OS B3005631 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-propylacetamide CAS No. 897458-66-1

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-propylacetamide

Katalognummer: B3005631
CAS-Nummer: 897458-66-1
Molekulargewicht: 333.83
InChI-Schlüssel: UNXJEZOSBSECQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-propylacetamide is a synthetic heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-chlorophenyl group at position 6 and an N-propylacetamide moiety at position 2. This scaffold is of pharmacological interest due to its structural similarity to bioactive molecules targeting kinases, receptors, and microbial pathogens . The compound’s synthesis typically involves condensation of intermediates such as ethyl 2-aminothiazole-4-acetate with 4-chlorophenacyl bromide, followed by hydrazide formation and subsequent propylation . Key physicochemical properties include a molecular weight of ~367.85 g/mol and a melting point range analogous to derivatives like 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid (236–238°C) .

Eigenschaften

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3OS/c1-2-7-18-15(21)8-13-10-22-16-19-14(9-20(13)16)11-3-5-12(17)6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXJEZOSBSECQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-propylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-propylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-propylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential anticancer, antifungal, antibacterial, and antiviral properties. .

    Industry: Used in the development of new pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in cancer cells and pathogens. Additionally, it can bind to receptors and modulate signaling pathways, resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound’s analogs vary in substituents on the acetamide nitrogen, aryl groups, or heterocyclic appendages. Key examples include:

Compound Name Substituents Molecular Formula Yield (%) Melting Point (°C) Reference
Target Compound N-propyl C₁₈H₁₇ClN₃OS ~70–80* ~118–120*
5f (Analog) N-(6-chloropyridin-3-yl) C₁₉H₁₂Cl₂N₄OS 72 215–217
5l (Analog) N-(6-(4-methoxybenzylpiperazinyl)pyridin-3-yl) C₃₀H₂₉ClN₆O₂S 72 116–118
L708-1017 (Analog) N-phenyl C₁₉H₁₄ClN₃OS - -
CITCO (Analog) O-(3,4-dichlorobenzyl)oxime C₂₀H₁₃Cl₃N₄OS - -

*Estimated based on precursor data .

Key Observations :

  • N-substituents : The N-propyl group in the target compound confers simpler hydrophobicity compared to bulkier groups like 4-methoxybenzylpiperazine (5l) or phenyl (L708-1017). This may influence solubility and membrane permeability.
  • Aryl Modifications : Replacement of 4-chlorophenyl with 4-methoxyphenyl (5h) or 4-fluorobenzyl (5n) alters electronic properties, affecting binding interactions .
  • Core Heterocycles : Derivatives with imidazo[1,2-a]pyridine () or thiadiazole () cores exhibit distinct bioactivity profiles due to altered ring electronics.
Cytotoxicity and Anticancer Activity
  • The propyl group may reduce potency compared to 5l’s piperazine-methoxybenzyl substituent, which enhances VEGFR2 inhibition (5.72% at 20 μM) .
  • Analog 5l : Demonstrates 4-fold greater potency against MDA-MB-231 than sorafenib (IC₅₀ = 5.2 μM), attributed to its dual inhibition of VEGFR2 and cancer cell proliferation .
  • Hydrazide Derivatives (3a-j) : Exhibit antibacterial activity (e.g., against S. aureus), suggesting the acetamide-propyl group in the target compound may shift activity toward eukaryotic targets .
Enzyme and Receptor Modulation
  • CITCO : Acts as a human constitutive androstane receptor (CAR) agonist, highlighting the role of oxime substituents in receptor binding. The target compound’s lack of this group likely eliminates CAR activity .
  • Aldose Reductase Inhibition : Bromophenyl analogs (e.g., 3f) show inhibitory activity (IR 1672 cm⁻¹ for C=O stretch), suggesting the target compound’s amide group may contribute to enzyme interaction .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.